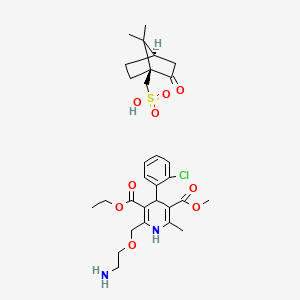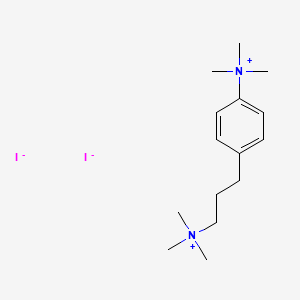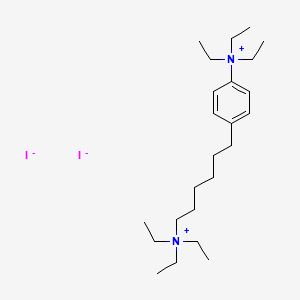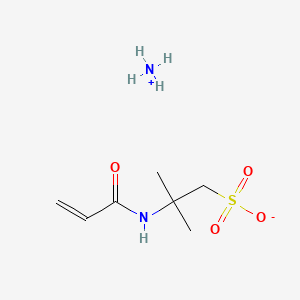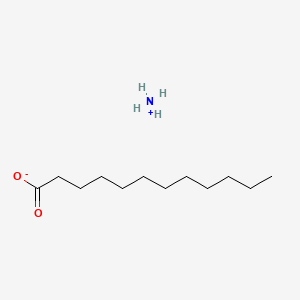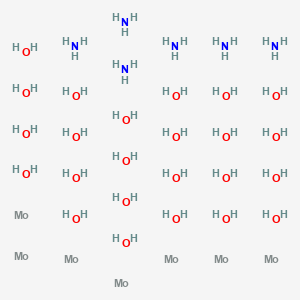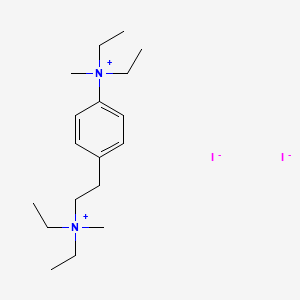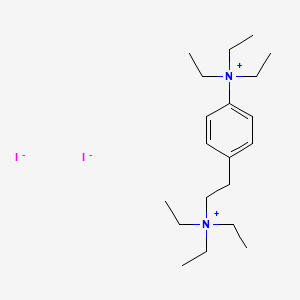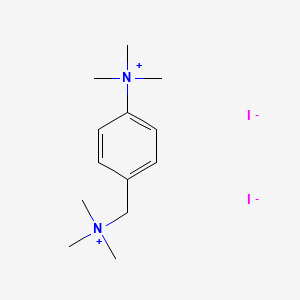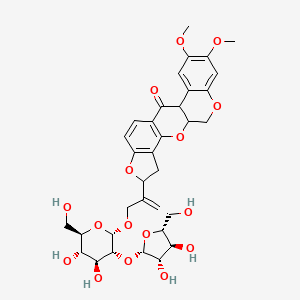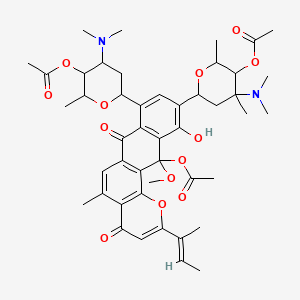
Kidamycin, acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylkidamycin is an antitumor antibiotic.
Aplicaciones Científicas De Investigación
Antitumor Properties
Kidamycin is an antitumor antibiotic derived from Streptomyces phaeoverticillatus var. takatsukiensis, showing significant cytotoxic activity against normal and neoplastic cells. Acetyl kidamycin, its derivative, is proposed to reduce toxicity while maintaining antitumor efficacy. This makes them valuable in cancer research, especially for certain transplantable animal tumors (Takeshima & Umezawa, 1979).
Interaction with DNA
Acetyl kidamycin has a strong affinity for binding to DNA, significantly impacting its properties. It increases DNA's melting temperature and decreases its buoyant density, suggesting stabilization of DNA strands. Furthermore, acetyl kidamycin causes single-strand scissions of DNA in certain conditions, indicating a profound effect on DNA integrity (Takeshima et al., 1976).
Effect on RNA Synthesis
Research on HeLa cells indicates that acetyl kidamycin inhibits the synthesis of various RNA forms, including 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs. However, it does not seem to affect the processing of these RNAs into their mature forms, suggesting a selective impact on RNA synthesis processes (Okamoto et al., 1976).
Chemical Properties and Synthesis
The structure and chemistry of kidamycin and its derivatives have been thoroughly studied. Kidamycin represents a unique type of polycyclic C-glycosyl microbial metabolite, and its derivatives, such as acetyl kidamycin, have been synthesized and characterized for their potential use in medicinal chemistry and drug development (Furukawa et al., 1975).
Biosynthesis and Glycosylation
The biosynthesis of kidamycin involves unique C-glycosylation steps, crucial for its antitumor activity. Understanding these steps is critical for the development of synthetic derivatives of kidamycins, which have complex structural compounds and unusual C-glycosylated residues. This research aids in the exploration of new antitumor agents with potential therapeutic applications (Heo et al., 2022).
Propiedades
Número CAS |
39293-24-8 |
|---|---|
Nombre del producto |
Kidamycin, acetyl- |
Fórmula molecular |
C46H58N2O13 |
Peso molecular |
847 g/mol |
Nombre IUPAC |
[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |
Clave InChI |
XYJIEMFSVFBJNI-UYPDPXRBSA-N |
SMILES isomérico |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |
SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
SMILES canónico |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetylkidamycin; Kidamycin, acetyl-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



